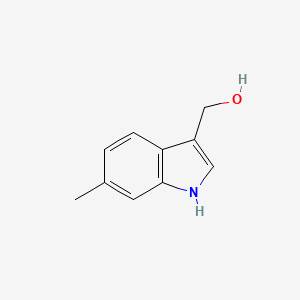

(6-Metil-1H-indol-3-il)metanol

Descripción general

Descripción

(6-Methyl-1H-indol-3-yl)methanol is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are found in various natural compounds, including tryptophan and indole-3-acetic acid . This compound features a methyl group at the 6th position and a hydroxymethyl group at the 3rd position of the indole ring, contributing to its unique chemical properties.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

One of the most significant applications of (6-Methyl-1H-indol-3-yl)methanol is its antimicrobial activity. Studies have demonstrated that derivatives of this compound exhibit potent antibacterial effects against various strains, including multidrug-resistant bacteria.

Case Study: Antibacterial Activity

A study evaluated the antibacterial activity of tris(1H-indol-3-yl)methylium salts, which include (6-Methyl-1H-indol-3-yl)methanol derivatives. The results indicated a minimal inhibitory concentration (MIC) as low as 0.13 µg/mL against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . This highlights the compound's potential as a lead for developing new antibiotics.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Tris(1H-indol-3-yl)methylium | 0.13 | MRSA |

| Derivative A | 0.5 | Streptococcus pneumoniae |

| Derivative B | 1.0 | Enterococcus faecalis |

Cancer Research

The compound has also been investigated for its anticancer properties. Research indicates that (6-Methyl-1H-indol-3-yl)methanol induces apoptosis in cancer cells and inhibits cell proliferation.

Case Study: Anticancer Mechanism

In vitro studies have shown that this compound can trigger apoptotic pathways in various cancer cell lines, making it a candidate for further investigation in cancer therapeutics . The ability to induce apoptosis suggests that it may interact with specific molecular targets involved in cell cycle regulation and survival.

Synthesis of Novel Compounds

The versatility of (6-Methyl-1H-indol-3-yl)methanol allows it to serve as a building block for synthesizing novel indole derivatives with enhanced biological activities.

Example: Synthesis of Maleimides

Research has reported the synthesis of benzofuran-3-yl-(indol-3-yl)maleimides using (6-Methyl-1H-indol-3-yl)methanol as a precursor. These compounds exhibited significant inhibition of glycogen synthase kinase 3 beta (GSK-3β), which is implicated in various diseases, including cancer and neurodegenerative disorders .

Microflow Technology in Synthesis

Recent advancements in synthetic methodologies have utilized microflow technology to enhance the preparation of (6-Methyl-1H-indol-3-yl)methanol derivatives. This approach allows for better control over reaction conditions, leading to higher yields and reduced side reactions.

Case Study: Microflow Reactor Application

A study demonstrated that using microflow reactors for synthesizing nucleophilic substitutions at the 3’-position of indoles minimized undesired dimerization and oligomerization . This method not only improves efficiency but also opens avenues for producing complex indole-based compounds more reliably.

Mecanismo De Acción

Target of Action

(6-Methyl-1H-indol-3-yl)methanol, like other indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors play a significant role in various biological activities, making indole derivatives valuable for the treatment of different disorders in the human body .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cell biology . For instance, some indole derivatives have been found to impede DNA synthesis, influencing target cells’ activation, proliferation, and apoptosis .

Biochemical Pathways

Indole derivatives can affect various biochemical pathways. They possess diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that (6-Methyl-1H-indol-3-yl)methanol may influence several biochemical pathways, although specific pathways affected by this compound are yet to be identified.

Result of Action

Indole derivatives are known to exhibit various biologically vital properties . For example, they can reduce oxidative stress, impede DNA synthesis, and inhibit proinflammatory cytokines and chemokines . These actions suggest that (6-Methyl-1H-indol-3-yl)methanol may have similar effects.

Análisis Bioquímico

Biochemical Properties

(6-Methyl-1H-indol-3-yl)methanol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including (6-Methyl-1H-indol-3-yl)methanol, have been shown to bind with high affinity to multiple receptors, aiding in the development of new therapeutic agents . The nature of these interactions often involves the inhibition or activation of specific enzymes, leading to significant biochemical changes.

Cellular Effects

The effects of (6-Methyl-1H-indol-3-yl)methanol on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the regulation of apoptosis, cell cycle progression, and cell proliferation . These effects are mediated through interactions with key signaling molecules and transcription factors.

Molecular Mechanism

At the molecular level, (6-Methyl-1H-indol-3-yl)methanol exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins . The molecular diversity of indole derivatives allows them to target multiple pathways, making them versatile agents in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (6-Methyl-1H-indol-3-yl)methanol can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For instance, indole derivatives may undergo metabolic transformations that alter their activity and efficacy . Understanding these temporal effects is crucial for optimizing experimental conditions and interpreting results.

Dosage Effects in Animal Models

The effects of (6-Methyl-1H-indol-3-yl)methanol vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. Studies have reported threshold effects, where a specific dosage range is required to achieve the desired biological activity without causing harm . These findings highlight the importance of dosage optimization in preclinical research.

Metabolic Pathways

(6-Methyl-1H-indol-3-yl)methanol is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites. For example, the shikimate pathway, which leads to the synthesis of tryptophan, is one of the key metabolic routes for indole derivatives . These metabolic processes can influence the overall bioavailability and efficacy of the compound.

Transport and Distribution

The transport and distribution of (6-Methyl-1H-indol-3-yl)methanol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . Understanding these transport mechanisms is essential for predicting the pharmacokinetics and pharmacodynamics of the compound.

Subcellular Localization

The subcellular localization of (6-Methyl-1H-indol-3-yl)methanol can affect its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The precise localization can influence the interactions with other biomolecules and the overall biological outcome.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methyl-1H-indol-3-yl)methanol can be achieved through several methods. One common approach involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions . Another method includes the reduction of corresponding indole carboxaldehydes using reducing agents like sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

Industrial production of indole derivatives often involves multi-step synthesis processes, including the formation of intermediate compounds followed by functional group modifications. The choice of solvents, catalysts, and reaction conditions can significantly impact the yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

(6-Methyl-1H-indol-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Reduction: Sodium borohydride, lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid) in solvents like acetic acid or sulfuric acid.

Major Products Formed

Oxidation: Indole-3-carboxaldehyde, indole-3-carboxylic acid.

Reduction: Various indole derivatives with different substituents.

Substitution: Halogenated or nitrated indole derivatives.

Comparación Con Compuestos Similares

Similar Compounds

Indole-3-carbinol: A naturally occurring compound found in cruciferous vegetables, known for its anticancer properties.

Tryptophol: An indole derivative involved in plant growth regulation and microbial signaling.

Indole-3-acetic acid: A plant hormone that regulates growth and development.

Uniqueness

(6-Methyl-1H-indol-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Actividad Biológica

(6-Methyl-1H-indol-3-yl)methanol, an indole derivative, has garnered attention for its diverse biological activities. This compound exhibits significant interactions with various biomolecules, influencing numerous biochemical pathways. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Target Interactions

(6-Methyl-1H-indol-3-yl)methanol interacts with multiple receptors and enzymes, leading to notable biological effects. Indole derivatives are known for their ability to modulate signaling pathways related to cell growth, apoptosis, and inflammation. Specifically, this compound has been shown to bind with high affinity to several molecular targets, which facilitates its role in therapeutic applications.

Biochemical Pathways

The compound influences various biochemical pathways, including:

- Antiviral Activity : Exhibits potential in inhibiting viral replication.

- Anticancer Properties : Induces apoptosis in cancer cells and modulates cell cycle progression.

- Anti-inflammatory Effects : Reduces inflammation through the inhibition of pro-inflammatory cytokines.

- Antimicrobial Activity : Displays effectiveness against a range of pathogens, including antibiotic-resistant strains .

Cellular Effects

The biological activity of (6-Methyl-1H-indol-3-yl)methanol extends to its effects on cellular processes:

- Cell Proliferation and Apoptosis : Research indicates that this compound can significantly reduce the viability of cancer cell lines such as HeLa and Raji, suggesting its potential as an anticancer agent. For instance, studies have demonstrated that it induces caspase activation and mitochondrial membrane depolarization, leading to apoptosis .

- Gene Expression Modulation : The compound can alter gene expression by interacting with transcription factors, thereby influencing cellular metabolism and signaling pathways.

Anticancer Activity

A study focused on the antiproliferative effects of (6-Methyl-1H-indol-3-yl)methanol revealed that it possesses significant inhibitory activity against various cancer cell lines. The compound's IC50 values were found to be in the low micromolar range, indicating potent anticancer properties. Mechanistically, it was observed that the compound induces cell cycle arrest at the G2/M phase, similar to known chemotherapeutic agents.

Antimicrobial Properties

In antimicrobial studies, (6-Methyl-1H-indol-3-yl)methanol demonstrated high activity against both Gram-positive and Gram-negative bacteria. Its minimal inhibitory concentration (MIC) ranged from 0.13 to 1.0 µg/mL against multidrug-resistant strains. The mechanism underlying its antimicrobial efficacy is believed to involve pore formation in microbial membranes, facilitating increased permeability and subsequent cell death .

Data Tables

Propiedades

IUPAC Name |

(6-methyl-1H-indol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7-2-3-9-8(6-12)5-11-10(9)4-7/h2-5,11-12H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWIRGUFIWRNCBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CN2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50622175 | |

| Record name | (6-Methyl-1H-indol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

437988-53-9 | |

| Record name | (6-Methyl-1H-indol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.